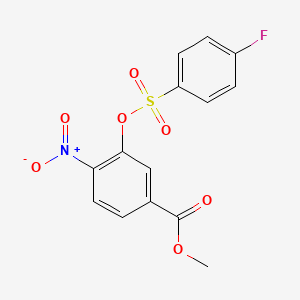

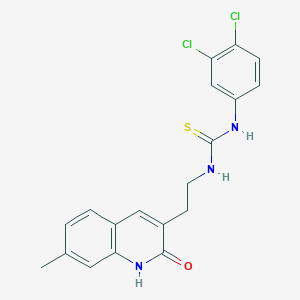

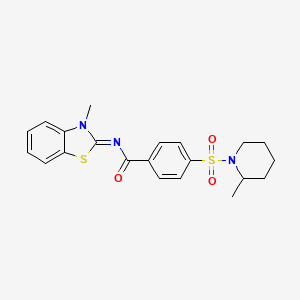

![molecular formula C16H21NO3S B2896064 (1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane CAS No. 2320897-21-8](/img/structure/B2896064.png)

(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane” is a complex organic molecule. The “1R,5S” notation indicates the configuration of the chiral centers in the molecule . The “azabicyclo[3.2.1]octane” part of the name suggests that the molecule contains a bicyclic structure with three rings, one of which contains a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The bicyclic structure would likely contribute to the molecule’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. The presence of a sulfonyl group could make the molecule susceptible to reactions like sulfonation or desulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Structural Analysis

- Crystal Structure Studies : The gold(III) tetrachloride salt of a similar compound, L-cocaine, demonstrates the potential for structural analysis of azabicyclooctane derivatives. This study revealed intra- and intermolecular hydrogen bonding and close contacts, highlighting the intricate molecular interactions in such compounds (Wood, Brettell, & Lalancette, 2007).

Chemical Reactions and Synthesis

Nucleophilic Reagent Reactions : Research on 5-methyl-3-phenyl-8-hydroxy-2-oxa-1-azabicyclo[3.3.0]octane interacting with methanol and propylamine demonstrates the reactivity of azabicyclooctane derivatives with nucleophilic reagents, a concept potentially applicable to your compound of interest (Chlenov, Salamonov, & Tartakovskii, 1976).

Synthesis of Chiral Catalysts : The synthesis of oxazaphospholidine-borane complexes, involving compounds like (2R,5S)-2-(2-Methoxyphenyl)-3-oxa-1-aza-2-phos-phabicyclo[3.3.0]octane, highlights the role of azabicyclooctane derivatives in creating catalysts for enantioselective reductions (Brunel et al., 1994).

Use in Atom-Transfer Radical Cyclizations : The use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in reactions involving N-BOC-allylamine to yield substituted 3-azabicyclo-[3.3.0]octanes illustrates the potential of azabicyclooctane derivatives in synthetic organic chemistry, particularly in creating cyclic structures (Flynn, Zabrowski, & Nosal, 1992).

Pharmaceutical and Biological Applications

- Synthesis of Biologically Active Molecules : The creation of the 6-azabicyclo[3.2.1]octane ring system, prevalent in biologically active molecules, via a novel semipinacol rearrangement is another area where compounds like yours could be significant (Grainger et al., 2012).

Miscellaneous Applications

- Spherical Shape Complementarity in Molecular Recognition : The complexation of p-sulfonatocalix[4]arene with bicyclic azoalkanes, including compounds like 2,3-diazabicyclo[2.2.1]hept-2-ene, showcases the potential of azabicyclooctanes in molecular recognition, where shape complementarity is a key factor (Bakirci, Koner, & Nau, 2005).

Safety And Hazards

properties

IUPAC Name |

8-(4-methoxy-3-methylphenyl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S/c1-11-8-13-4-5-14(9-11)17(13)21(18,19)15-6-7-16(20-3)12(2)10-15/h6-7,10,13-14H,1,4-5,8-9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCLYSDWLGTVQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(=C)C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

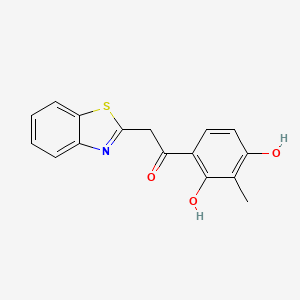

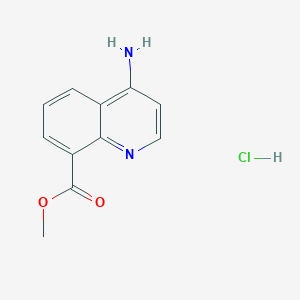

![N-[(4-Thiophen-3-yloxan-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2895983.png)

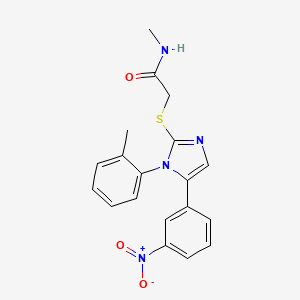

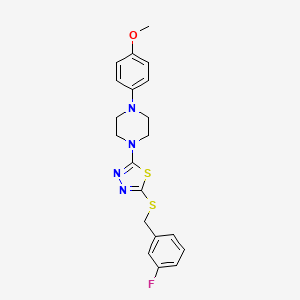

![2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2895991.png)

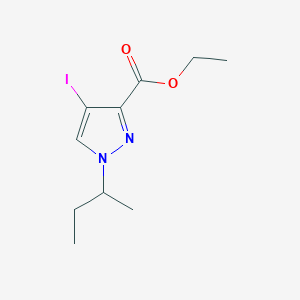

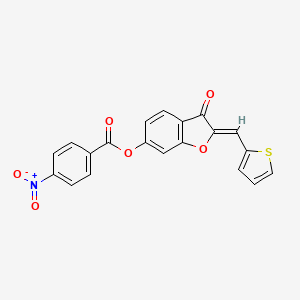

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2895994.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2895997.png)

![(Z)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2896004.png)